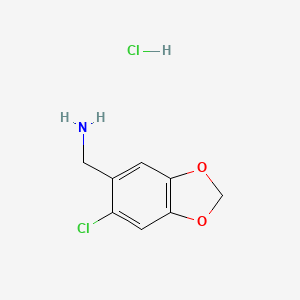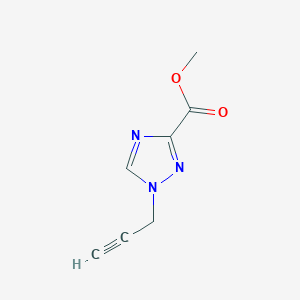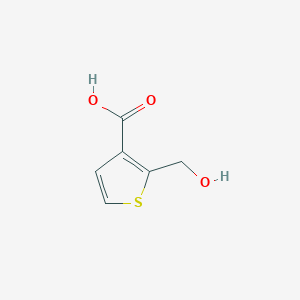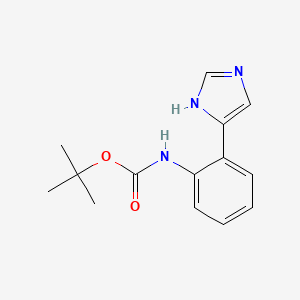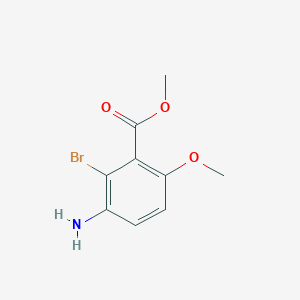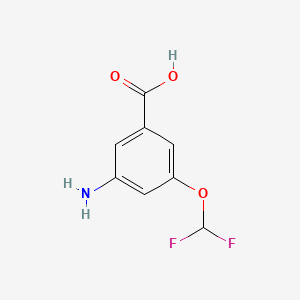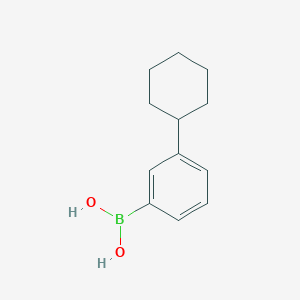
(3-Cyclohexylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclohexylphenyl)boronic acid is an organic compound with the molecular formula C12H17BO2. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, amines, and other Lewis bases. This property makes boronic acids valuable in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Cyclohexylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, an aryl Grignard reagent can be reacted with a borate ester at low temperatures to produce the desired boronic acid . Another method includes the borylation of aryl halides using diboron reagents under palladium catalysis .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for the efficient synthesis of boronic acids with high throughput and minimal reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Cyclohexylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are typically employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Functionalized aromatic compounds.
Applications De Recherche Scientifique
(3-Cyclohexylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Cyclohexylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in various applications, such as sensing and catalysis. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, facilitating the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Cyclohexylboronic acid
- 4-Methylphenylboronic acid
Comparison: (3-Cyclohexylphenyl)boronic acid is unique due to the presence of both a cyclohexyl and a phenyl group, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it may exhibit different steric and electronic effects, making it suitable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C12H17BO2 |
|---|---|
Poids moléculaire |
204.08 g/mol |
Nom IUPAC |
(3-cyclohexylphenyl)boronic acid |
InChI |
InChI=1S/C12H17BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,14-15H,1-3,5-6H2 |
Clé InChI |
OMTVRBZXOXCNAF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


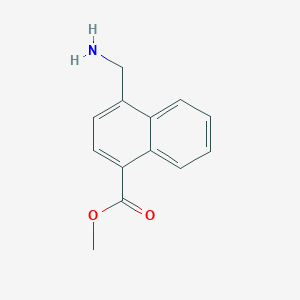
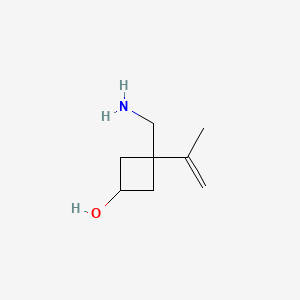
![2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
![[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride](/img/structure/B13474000.png)
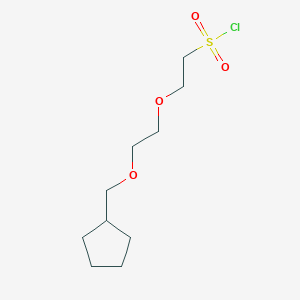

![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
